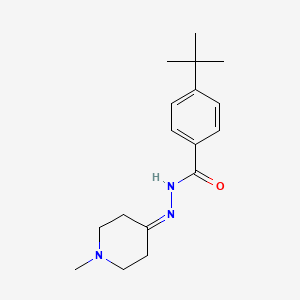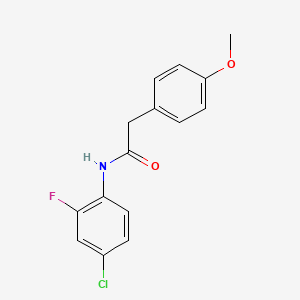![molecular formula C16H16F2N2O2S B5813232 1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5813232.png)
1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine, also known as DFPP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine has been found to exhibit a range of potential therapeutic applications in scientific research. One of the most promising applications of this compound is its potential use as an antidepressant. Studies have shown that this compound can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation. This compound has also been found to exhibit potential antipsychotic and anxiolytic effects.
Wirkmechanismus
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. This compound has been found to increase the levels of serotonin and norepinephrine, which are neurotransmitters that play a role in mood regulation. This compound has also been found to interact with dopamine receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in scientific research. This compound has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation. This compound has also been found to interact with dopamine receptors, which are involved in the regulation of reward and motivation. Additionally, this compound has been found to exhibit potential antipsychotic and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine has several advantages as a chemical compound for lab experiments. This compound is relatively easy to synthesize and has a high purity, which makes it a reliable compound for scientific research. This compound also exhibits a range of potential therapeutic applications, which makes it an attractive compound for drug development. However, this compound also has some limitations for lab experiments. This compound is a complex compound that requires careful attention to detail and precise control of reaction conditions during synthesis. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific biochemical pathways.
Zukünftige Richtungen
There are several future directions for research on 1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine. One potential direction is to further explore the potential therapeutic applications of this compound, particularly as an antidepressant. Another direction is to investigate the mechanism of action of this compound in more detail, in order to better understand its biochemical and physiological effects. Additionally, future research could focus on developing new compounds that are based on the structure of this compound, in order to explore the potential therapeutic applications of piperazine derivatives more broadly.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound exhibits a range of biochemical and physiological effects, including potential antidepressant, antipsychotic, and anxiolytic effects. While this compound has several advantages as a compound for lab experiments, it also has some limitations, particularly with regards to its complex synthesis process and the lack of understanding of its mechanism of action. However, there are several future directions for research on this compound, which could lead to new insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine involves the reaction of 1-(3,4-difluorophenyl)sulfonyl piperazine with phenyl magnesium bromide in the presence of a nickel catalyst. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMBICOWPTUGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)

![N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5813192.png)
![5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5813196.png)
![N-(2-{2-[1-(4-aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B5813197.png)
![N-cyclohexyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5813200.png)

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5813205.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813211.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5813217.png)


